molecular formula C23H25ClN2O4S2 B2443778 N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide CAS No. 900137-21-5

N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide

Cat. No. B2443778
CAS RN: 900137-21-5
M. Wt: 493.03
InChI Key: LCIKMMOVEFDQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H25ClN2O4S2 and its molecular weight is 493.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis and evaluation of pharmacological activities of molecules containing the sulfonamide moiety revealed significant interest due to their important pharmacophore properties. The crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides displayed different supramolecular architectures built by various weak intermolecular interactions, indicating the versatility and potential for diverse applications of sulfonamides in material science and pharmacology (Shakuntala et al., 2017).

Molecular and Electronic Structure

The computational study of a newly synthesized sulfonamide molecule, derived from dimethylaminomethylene derivatives, highlighted its excellent gas-liquid chromatographic properties and potential for biological studies. This showcases the sulfonamide's application in analytical chemistry and drug discovery, providing insights into the electronic structure and reactivity of sulfonamide derivatives (Vandenheuvel & Gruber, 1975).

Antimicrobial and Antitumor Activity

Research on the antitumor effects of new dibenzenesulfonamides, which induced apoptosis and autophagy pathways in cancer cells, highlighted the therapeutic potential of sulfonamide derivatives. These compounds also demonstrated carbonic anhydrase inhibitory effects on human isoenzymes, suggesting their application in cancer treatment and enzyme inhibition studies (Gul et al., 2018).

Carbonic Anhydrase Inhibition

A study on biphenylsulfonamides, including N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide, as inhibitors of the zinc enzyme carbonic anhydrase (CA), particularly the tumor-associated isozyme IX, showed potent inhibitory action. These compounds also exhibited cytotoxic activity against human colon, lung, and breast cancer cell lines, demonstrating their potential in developing novel anticancer agents (Morsy et al., 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S2/c1-16-6-12-21(13-7-16)31(27,28)26(5)22-15-23(18(3)14-17(22)2)32(29,30)25(4)20-10-8-19(24)9-11-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIKMMOVEFDQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide

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